molecular formula C9H14 B14388397 Bicyclo[4.1.0]heptane, 3-ethenyl- CAS No. 89914-05-6

Bicyclo[4.1.0]heptane, 3-ethenyl-

Cat. No.: B14388397
CAS No.: 89914-05-6
M. Wt: 122.21 g/mol
InChI Key: UOXBPSNLVCOLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.1.0]heptane, 3-ethenyl- (CAS 89914-05-6) is a bicyclic organic compound with a molecular formula of C₉H₁₄ and a molar mass of 122.21 g/mol . Its structure consists of a seven-membered bicyclic system with a cyclopropane ring fused to a cyclohexane ring, substituted with an ethenyl (vinyl) group at the 3-position. The compound is also referred to by synonyms such as 3-vinylnorcarane or 3-ethenylbicyclo[4.1.0]heptane .

Properties

CAS No.

89914-05-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

3-ethenylbicyclo[4.1.0]heptane

InChI

InChI=1S/C9H14/c1-2-7-3-4-8-6-9(8)5-7/h2,7-9H,1,3-6H2

InChI Key

UOXBPSNLVCOLCZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC2CC2C1

Origin of Product

United States

Preparation Methods

Procedure and Conditions

  • Substrate Activation : Ethyl N-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (10 g, 59 mmol) is dissolved in anhydrous ether and treated with palladium acetate (0.2 g) at 0°C.
  • Cyclopropanation : Freshly prepared diazomethane (0.5 M in ether, 250 mL) is added dropwise, maintaining temperatures below 2°C. The reaction proceeds via palladium-catalyzed carbene transfer, forming the bicyclo[4.1.0]heptane core.
  • Workup : Excess diazomethane is quenched with acetic acid, followed by silica gel chromatography to isolate ethyl N-methyl-3-aza-bicyclo[4.1.0]heptane-6-carboxylate (4.9% yield).

While this method avoids high temperatures, the low yield highlights challenges in controlling carbene reactivity.

Claisen Rearrangement Approach

PL419802A1 discloses a stereoselective route to 3-ethenyl derivatives via Claisen rearrangement:

Reaction Mechanism

(2E)-2-[(1R,4R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-3-ylidene]ethanol undergoes-sigmatropic rearrangement in ethyl orthoacetate at 137°C, forming the ethenyl group with retained stereochemistry.

Optimization

  • Temperature Control : Maintaining 137°C prevents side reactions (e.g., retro-Diels-Alder).
  • Purification : Column chromatography on silica gel (hexane/ethyl acetate) achieves >95% purity.

This method excels in stereoretention but requires stringent temperature control.

Functionalization of bicyclo[4.1.0]heptane precursors via allylic oxidation enables introduction of hydroxyl groups for downstream derivatization. A study in The Journal of Organic Chemistry reports:

Allylic Oxidation

  • Reagents : Selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH).
  • Conditions : Tetrahydrofuran, 25°C, 12 hours.
  • Outcome : Anti-adduct allylic alcohol forms as a single diastereomer (79% yield).

Hydroboration-Oxidation

  • Reagent : 9-Borabicyclo[3.3.1]nonane (9-BBN).
  • Stereoselectivity : 20:1 diastereomeric ratio favoring the cis-diol.

These steps enable precise installation of oxygenated functional groups adjacent to the ethenyl moiety.

Hydrogenation and Protective Group Techniques

Protective group strategies are critical for multi-step syntheses. CN102070526B demonstrates:

Benzyl Group Removal

  • Catalyst : 10% Pd(OH)₂/C under 45 psi H₂.
  • Conditions : Ethanol, 5 hours, room temperature.
  • Yield : 92% after Boc protection.

Ester Hydrolysis

  • Reagent : Lithium hydroxide monohydrate.
  • Workup : Ether extraction removes residual esters, yielding carboxylic acid derivatives.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity Key Advantage Limitation
Diazomethane Cycloprop. 4.9 Moderate Mild conditions Low yield
Claisen Rearrangement 92 High Stereoretention High-temperature requirement
Allylic Oxidation 79 Complete Regiocontrol Toxicity of SeO₂

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane, 3-ethenyl-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products

    Oxidation: Produces alcohols, ketones, or carboxylic acids.

    Reduction: Yields more saturated hydrocarbons.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

While a direct comprehensive study on the applications of "Bicyclo[4.1.0]heptane, 3-ethenyl-" is not available, research findings offer insights into its properties and uses in related chemical contexts.

Chemical Properties and Identification
Bicyclo[4.1.0]heptane, 3-ethenyl-, also known as 3-vinylnorcarane, has the molecular formula C9H14C_9H_{14} and a molecular weight of 122.21 . It is identified by the CAS No. 89914-05-6 and DSSTox Substance ID DTXSID00452000 .

Herbicidal Activity of Bicyclo[4.1.0]heptane Derivatives
Studies have explored the herbicidal activity of bicyclo[4.1.0]heptane derivatives, specifically bicyclo[4.1.0]heptane-2,4-diones . These compounds, particularly benzoyl-substituted derivatives, have shown excellent herbicidal activity against weeds in cornfields . For example, (1R*,6R*)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione has demonstrated a good combination of herbicidal activity and corn safety . Further research in this area could potentially lead to the development of new herbicides .

Food Flavor Substances
Substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides and their derivatives have been investigated as food flavor substances . These compounds include variants such as N-cyclobutyl-2-methyl-5-propan-2-ylbicyclo[4.1.0]heptane-7-carboxamide, with different stereoisomeric forms . The potential of these compounds lies in their ability to enhance food flavor .

Urinary Volatile Organic Compounds
Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-, [1S, shows up in some exploratory studies using urinary volatile organic compounds .

Synthesis of New Bicyclo[4.1.0]heptane Derivatives
Novel methods to synthesize benzoyl-substituted bicyclo[4.1.0]heptanediones have been developed, and some have shown herbicidal activity against weeds in cornfields . The intermediate cyclic 1,3-dione compound, bicyclo[4.1.0]heptane-2,4-dione, has been part of synthetic studies, although it has not been widely reported .

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]heptane, 3-ethenyl-, involves its interaction with various molecular targets. Its unique bicyclic structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation and reduction. The compound’s reactivity is largely determined by the strain in its cyclopropane ring, which makes it more susceptible to certain reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Oxygenated Derivatives
  • 3-Vinyl-7-oxabicyclo[4.1.0]heptane: This derivative replaces one carbon in the bicyclic framework with an oxygen atom, forming an epoxide-like structure. The oxygen increases polarity, leading to a higher boiling point (193.4°C predicted) and density (0.974 g/cm³) compared to the non-oxygenated parent compound . The presence of the oxygen atom also enhances reactivity in ring-opening reactions, making it useful in epoxy resin formulations .
Alkyl-Substituted Derivatives
  • 3,7,7-Trimethylbicyclo[4.1.0]heptane (CAS 18968-23-5):
    The addition of three methyl groups increases steric hindrance and molecular weight (138.21 g/mol ), resulting in higher thermal stability. Calculated vapor pressure data indicate lower volatility (e.g., 202.64 kPa at 502.40 K ) compared to simpler derivatives .
  • Bicyclo[4.1.0]heptane, 7-pentyl- (CAS 18645-10-8): A pentyl substituent introduces lipophilicity, which is critical for bioactive molecules.

Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Feature
Bicyclo[4.1.0]heptane, 3-ethenyl- C₉H₁₄ 122.21 Not reported Not reported Ethenyl substituent
3-Vinyl-7-oxabicyclo[4.1.0]heptane C₉H₁₂O 136.19 193.4 (predicted) 0.974 (predicted) Oxygenated ring
3,7,7-Trimethylbicyclo[4.1.0]heptane C₁₀H₁₈ 138.21 Not reported Not reported High thermal stability
Bicyclo[4.1.0]heptane,7-pentyl- C₁₂H₂₂ 166.30 Not reported Not reported Bioactive (anti-leprosy)

Key Research Findings

Thermal Stability : Trimethyl and oxa derivatives exhibit enhanced stability, making them suitable for high-temperature polymer applications .

Synthetic Utility : Gas-phase synthesis methods enable scalable production of reactive intermediates for functionalized bicyclic systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing 3-ethenylbicyclo[4.1.0]heptane, and how can reaction parameters be optimized?

  • Methodological Answer : A validated route involves the reaction of bicyclo[4.1.0]heptane derivatives with hydrogen chloride under controlled flow conditions. For example, bicyclo[4.1.0]heptane (olefin-free) reacts with HCl gas (~5 cm³/min) for ~4 hours, followed by analysis via vapor-phase chromatography (VPC) using columns like 2% Apiezon L or 20% squalane on Chromosorb supports . Optimization focuses on solvent choice (e.g., isooctane), temperature (60–98°C), and reaction time to minimize side products.

Q. Which analytical techniques are most reliable for characterizing bicyclo[4.1.0]heptane derivatives, and how should spectral data be interpreted?

  • Methodological Answer : Gas chromatography (GC) with polar/non-polar stationary phases (e.g., squalane, Apiezon L) is critical for separating stereoisomers (retention time: ~5–20 min) . Mass spectrometry (MS) using the EPA/NIH spectral database confirms molecular ions (e.g., m/z 180 for C₁₃H₂₄ derivatives) and fragmentation patterns . Cross-reference retention indices with published data (e.g., 16.64 min for 7-isopropylidene derivatives ) to resolve ambiguities.

Q. What safety and stability considerations are essential when handling bicyclo[4.1.0]heptane derivatives in the laboratory?

  • Methodological Answer : Derivatives like 7-oxabicyclo[4.1.0]heptane require adherence to TSCA Section 12(b) export regulations due to polymer-forming reactivity . Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation, and store compounds at –20°C in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of 3-ethenylbicyclo[4.1.0]heptane in transition metal-catalyzed reactions?

  • Methodological Answer : Stereospecific intramolecular insertions (e.g., cyclopropylidene intermediates) are governed by the cis/trans configuration of substituents. For example, cis-3-tert-butyl-7,7-dibromo derivatives react with MeLi to form tricyclic products, while trans isomers favor alternative pathways. Palladium(II) catalysts selectively activate strained C–C bonds, enabling aromatic substitutions . Computational modeling (DFT) can predict regioselectivity and transition states.

Q. What computational strategies predict the thermodynamic stability and electronic properties of functionalized bicyclo[4.1.0]heptane systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates heat of formation (HOF), bond dissociation energies (BDEs), and frontier molecular orbitals (HOMO/LUMO) to assess stability. For example, substituents like nitro groups (-NO₂) lower impact sensitivity by strengthening C–NO₂ bonds . Molecular dynamics simulations in explicit solvents (e.g., isooctane) model aggregation behavior and solvation effects .

Q. How can contradictions in reported retention indices and mass spectral data for bicyclo[4.1.0]heptane analogs be systematically resolved?

  • Methodological Answer : Discrepancies often arise from isomer coexistence (e.g., 7-isopropylidene vs. 3-methyl-7-pentyl derivatives) or column phase variability. Standardize GC conditions (e.g., 60–80°C for squalane columns) and cross-validate with high-resolution MS (HRMS) and ¹H/¹³C NMR . For example, m/z 186.45 matches 7-butyl derivatives but requires NMR to confirm branching .

Q. What strategies enable selective functionalization of the bicyclo[4.1.0]heptane core for applications in high-energy materials or bioactive compounds?

  • Methodological Answer : Epoxidation of the ethenyl group (e.g., using m-CPBA) introduces oxygenated moieties for further derivatization . For energetic materials, nitration at bridgehead positions enhances density (predicted: ~1.8 g/cm³) while maintaining low sensitivity. Bioconjugation via sulfonamide linkages (e.g., 7-carbonyl chloride derivatives) enables bioactive molecule design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.